
Methyl 3-(1-adamantylmethylcarbamoylamino)-4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(1-adamantylmethylcarbamoylamino)-4-chlorobenzoate” is a chemical compound that has been studied in various scientific research. It is derived from adamantane, a type of hydrocarbon that is known for its unique, stable structure .
Synthesis Analysis
The synthesis of this compound involves several steps. One method includes the 1,3-dipolar addition of 1-(1-adamantyl)-2-diazoethanone to methyl acrylate, which results in the formation of methyl 3-(1-adamantylcarbonyl)-4,5-dihydro-1H-pyrazole-5-carboxylate . This compound can then be further processed to produce "this compound" .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of the adamantyl group. The adamantyl group is a bulky, three-dimensional structure that can influence the properties of the compound . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can react with fluorine (chlorine)-containing anilines to produce a series of 1,3-disubstituted ureas . The yield of these reactions can vary, indicating that the reaction conditions and the specific reactants used can significantly influence the outcome .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
A study detailed the synthesis and characterization of substituted benzothiophenyl methyl dihydroimidazolones, where reactions involving similar adamantyl structures were employed, demonstrating the potential for creating a variety of chemically interesting and useful compounds through the modification of the adamantyl group (Sedlák et al., 2008). This work underscores the adaptability of adamantyl derivatives in synthesizing novel heterocyclic compounds.
Antimicrobial and Anti-Proliferative Activities
Research has shown that adamantane derivatives possess significant antimicrobial and anti-proliferative properties. A study synthesized novel adamantyl thiosemicarbazides and evaluated their in vitro antimicrobial activity, revealing that certain compounds exhibited marked broad-spectrum antibacterial activities and displayed significant anti-proliferative activity against various human tumor cell lines (Al-Mutairi et al., 2019).
Catalysis
The palladium-catalyzed methylene C(sp3)–H arylation of the adamantyl scaffold was described, showcasing a strategy for functionalizing the adamantyl group, which could be of high interest for developing new pharmacophores or enhancing the properties of existing drugs (Lao et al., 2015).
Mechanoluminescent Imaging
A study utilized a chemiluminescent mechanophore, bis(adamantyl-1,2-dioxetane), to investigate covalent bond scission in a glassy polymer network, highlighting the potential of adamantyl derivatives in developing advanced materials with self-reporting damage capabilities (Clough et al., 2017).
Molecular Recognition
Adamantyl derivatives have been demonstrated to act as versatile assemblers in molecular recognition processes, contributing to the formation of one-dimensional motifs in crystal engineering and design (Karle et al., 1997).
Safety and Hazards
Zukünftige Richtungen
The future research directions for this compound could involve further exploration of its synthesis, characterization of its physical and chemical properties, and investigation of its potential applications. This could include studying its reactivity with other compounds, exploring its potential uses in various industries, and investigating its biological activities .
Wirkmechanismus
Target of Action
Adamantane derivatives have diverse applications in medicinal chemistry, catalyst development, and nanomaterials . They are known to interact with various biological targets due to their unique structural, biological, and stimulus-responsive properties .
Mode of Action
The synthesis of substituted adamantanes is frequently achieved via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . These intermediates can interact with various biological targets, leading to diverse physiological effects.
Biochemical Pathways
It’s known that adamantane derivatives can undergo a wide range of radical-based functionalization reactions that directly convert diamondoid c–h bonds to c–c bonds . This process can lead to the formation of diverse functional groups (alkenes, alkynes, arenes, carbonyl groups, etc.) , potentially affecting various biochemical pathways.
Pharmacokinetics
The metabolic stability of adamantane derivatives can be influenced by the presence of bulky groups . The bulky adamantane moiety in certain compounds has been shown to disrupt the process of hydrolysis , which could potentially impact the bioavailability of Methyl 3-(1-adamantylmethylcarbamoylamino)-4-chlorobenzoate.
Result of Action
The unique structural, biological, and stimulus-responsive properties of adamantane derivatives suggest that they could have diverse effects at the molecular and cellular levels .
Action Environment
The stability and reactivity of adamantane derivatives can be influenced by various factors, including temperature, ph, and the presence of other chemical species .
Eigenschaften
IUPAC Name |
methyl 3-(1-adamantylmethylcarbamoylamino)-4-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O3/c1-26-18(24)15-2-3-16(21)17(7-15)23-19(25)22-11-20-8-12-4-13(9-20)6-14(5-12)10-20/h2-3,7,12-14H,4-6,8-11H2,1H3,(H2,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIYFRFWVOIYEDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)NC(=O)NCC23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2S,6S)-4-[(tert-butoxy)carbonyl]-6-(hydroxymethyl)morpholin-2-yl]acetic acid](/img/structure/B2867146.png)

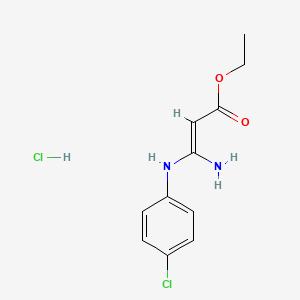
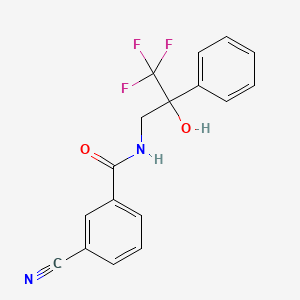
![3-amino-2-hydroxy-N-[(pyridin-4-yl)methyl]propanamide dihydrochloride](/img/structure/B2867153.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2867154.png)
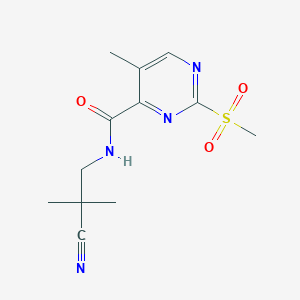
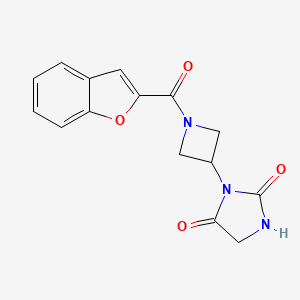
![4-Methyl-3-[(4-methylpyrazol-1-yl)methyl]-1,2,4-triazole](/img/structure/B2867158.png)


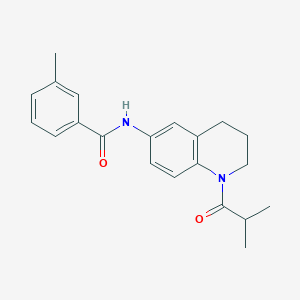

![Methyl 2-[(1-methoxy-1-oxopropan-2-yl)amino]-3-nitrobenzoate](/img/structure/B2867167.png)